molecular formula C5H10O4S B2589004 4-Methyl-1,3,2-dioxathiepane 2,2-dioxide CAS No. 2470434-99-0

4-Methyl-1,3,2-dioxathiepane 2,2-dioxide

Cat. No. B2589004
M. Wt: 166.19
InChI Key: FOELWZRXJYBPET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Methyl-1,3,2-dioxathiepane 2,2-dioxide” is a chemical compound with the CAS Number: 2470434-99-0 . It has a molecular weight of 166.2 . The compound is in liquid form .

Scientific Research Applications

Synthesis of Modified Nucleosides

4-Methyl-1,3,2-dioxathiepane 2,2-dioxide is used in the efficient synthesis of 2′-O-modified nucleosides via double alkylation. This process yields products with a built-in sulfate leaving group, allowing for further modifications at the 2′-O or 3′-O positions of nucleosides, which are critical for developing therapeutic agents and studying biological systems (Fraser, Kawasaki, Jung, & Manoharan, 2000).

Environmental Remediation

Advanced oxidation technologies, including the use of 4-Methyl-1,3,2-dioxathiepane 2,2-dioxide, have shown promise in the degradation of recalcitrant organic compounds like 1,4-dioxane in water treatments. These technologies offer a way to mineralize compounds that are otherwise resistant to conventional water treatment methods, demonstrating the compound's utility in enhancing environmental cleanup efforts (Vescovi, Coleman, & Amal, 2010).

Lithium-Ion Batteries

The application of 4-Methyl-1,3,2-dioxathiepane 2,2-dioxide as a film-forming agent in electrolytes for lithium-ion batteries highlights its role in improving the stability and performance of energy storage systems. It forms an effective and stable solid electrolyte interface on graphite electrodes, preventing graphite exfoliation and enhancing the overall efficiency of lithium-ion batteries (Janssen et al., 2014).

Organic Synthesis

This compound has been explored in the field of organic synthesis, where its properties enable the creation of novel chemical structures and reactions. For instance, its utilization in the synthesis of derivatives and as a catalyst in various organic reactions underlines its versatility and importance in advancing chemical synthesis methodologies (Grygoriv et al., 2018).

Advanced Oxidation Processes

4-Methyl-1,3,2-dioxathiepane 2,2-dioxide's involvement in advanced oxidation processes for the degradation of contaminants like 1,4-dioxane showcases its potential in addressing challenging environmental pollutants. These processes are crucial for the removal of compounds that pose risks to human health and the environment, demonstrating the compound's applicability in creating safer and cleaner water sources (Sekar & DiChristina, 2014).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-methyl-1,3,2-dioxathiepane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4S/c1-5-3-2-4-8-10(6,7)9-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOELWZRXJYBPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCOS(=O)(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,3,2-dioxathiepane 2,2-dioxide

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